molecular formula C8H6INO3 B14854237 Methyl 2-formyl-6-iodoisonicotinate

Methyl 2-formyl-6-iodoisonicotinate

Cat. No.: B14854237
M. Wt: 291.04 g/mol
InChI Key: KLFJMDKVZRLQQM-UHFFFAOYSA-N
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Description

Methyl 2-formyl-6-iodoisonicotinate is a pyridine derivative characterized by a substituted isonicotinate backbone. Its structure includes a formyl (-CHO) group at the 2-position and an iodine atom at the 6-position of the pyridine ring, with a methyl ester at the carboxylate position.

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

methyl 2-formyl-6-iodopyridine-4-carboxylate

InChI

InChI=1S/C8H6INO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3

InChI Key

KLFJMDKVZRLQQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-formyl-6-iodoisonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 2-formylisonicotinate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-iodoisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Methyl 2-carboxy-6-iodoisonicotinate.

    Reduction Reactions: Methyl 2-hydroxymethyl-6-iodoisonicotinate.

Scientific Research Applications

Methyl 2-formyl-6-iodoisonicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-formyl-6-iodoisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can facilitate the formation of reactive intermediates that interact with cellular components, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Methyl 2-iodoisonicotinate

Structure : Lacks the formyl group at the 2-position but retains the 6-iodo and methyl ester substituents.
Key Differences :

  • Reactivity : The absence of the formyl group reduces electrophilic reactivity, limiting its utility in condensation or nucleophilic addition reactions.
  • Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom.

Methyl 2-(difluoromethyl)-6-methoxyisonicotinate

Structure : Features a difluoromethyl (-CF₂H) group at the 2-position and a methoxy (-OCH₃) group at the 6-position, with a methyl ester.
Key Differences :

  • Electron Effects : The difluoromethyl group is strongly electron-withdrawing, altering the electronic profile of the pyridine ring compared to the formyl group.
  • Stability : Fluorinated groups enhance metabolic stability, making this compound more suitable for bioactive molecule design.

General Methyl Ester Pyridine Derivatives

Structural Commonalities : All compounds share the methyl ester group, which influences solubility and hydrolytic stability.
Property Trends :

  • Storage Conditions: Methyl esters generally require storage at 2–8°C to prevent hydrolysis, as noted for Methyl 2-(difluoromethyl)-6-methoxyisonicotinate.
  • Chromatographic Behavior : Gas chromatography (GC) retention times for methyl esters vary with substituent polarity; iodinated derivatives (e.g., Methyl 2-iodoisonicotinate) may exhibit longer retention due to increased molecular weight.

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions
This compound C₈H₆INO₃ 291.05 2-CHO, 6-I, methyl ester Not reported
Methyl 2-iodoisonicotinate C₇H₆INO₂ 263.03 6-I, methyl ester Not reported
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate C₉H₉F₂NO₃ 217.17 2-CF₂H, 6-OCH₃, methyl ester 2–8°C

Table 2: Reactivity and Application Comparison

Compound Name Reactivity Highlights Primary Applications
This compound Electrophilic formyl enables Schiff base formation; iodine supports cross-coupling Pharmaceutical intermediates, ligands
Methyl 2-iodoisonicotinate Iodo group facilitates palladium-catalyzed coupling Agrochemical synthesis
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate Fluorine enhances stability; methoxy directs regioselectivity Fluorinated drug candidates

Research Findings and Trends

  • Synthetic Utility: The formyl group in this compound offers versatility in post-functionalization (e.g., forming hydrazones or imines), a feature absent in non-formylated analogs.
  • Substituent Effects : Iodine’s polarizable nature enhances intermolecular interactions in crystal engineering, whereas fluorine in difluoromethyl analogs improves bioavailability.
  • Stability Challenges : Methyl esters are prone to hydrolysis under acidic/basic conditions, necessitating careful handling.

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